Bet-IN-19
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Overview
Description
Bet-IN-19 is a compound known for its role as a BET (bromodomain and extraterminal domain) inhibitor. BET proteins are epigenetic readers that regulate the expression of multiple genes involved in various biological processes, including cancer progression. This compound inhibits the binding of BET proteins to acetylated lysine residues on histones, thereby modulating gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bet-IN-19 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations. Detailed synthetic routes are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly used in the purification process .
Chemical Reactions Analysis
Types of Reactions
Bet-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Bet-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases involving dysregulated gene expression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting BET proteins .
Mechanism of Action
Bet-IN-19 exerts its effects by inhibiting the binding of BET proteins to acetylated lysine residues on histones. This disruption prevents the recruitment of transcriptional machinery to target genes, leading to altered gene expression. The primary molecular targets of this compound are the bromodomains of BET proteins, particularly BRD4. This inhibition affects various signaling pathways involved in cell growth, survival, and differentiation .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another BET inhibitor with a similar mechanism of action.
I-BET762: A BET inhibitor used in clinical trials for cancer treatment.
Uniqueness of Bet-IN-19
This compound is unique due to its high potency and selectivity for BET proteins. It has shown promising results in preclinical studies, particularly in inhibiting the growth of cancer cells. Its ability to modulate gene expression through epigenetic mechanisms makes it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19N5O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-benzyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylimidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C19H19N5O/c1-12-17(13(2)25-23-12)15-9-16-18(21-10-15)22-19(20-3)24(16)11-14-7-5-4-6-8-14/h4-10H,11H2,1-3H3,(H,20,21,22) |
InChI Key |
VUFGOHIETLJZRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC3=C(N=C2)N=C(N3CC4=CC=CC=C4)NC |
Origin of Product |
United States |
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